![molecular formula C10H9BrF3N B1382367 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1391072-81-3](/img/structure/B1382367.png)
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
“6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is fully hydrogenated .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would consist of a tetrahydroquinoline core, with a bromine atom attached at the 6th position and a trifluoromethyl group attached at the 2nd position . The presence of these substituents would likely influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as the presence and position of functional groups, the molecular size and shape, and the overall charge distribution can influence properties such as solubility, melting/boiling points, and reactivity .Scientific Research Applications
Photocatalytic Reactions
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has been utilized in photocatalytic reactions. For example, a study by Zeng et al. (2022) employed a similar bromo-trifluoropropene compound in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of various 4-(difluoromethylidene)-tetrahydroquinolines. This showcases the compound's utility in photoredox activations and radical cyclization processes (Zeng, Li, Chen, & Zhou, 2022).
Bromination and Synthesis Techniques
The bromination of tetrahydroquinolines, including derivatives similar to 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, has been explored. Zemtsova et al. (2015) investigated the bromination of 2-phenyltetrahydroquinolines, leading to various brominated derivatives and providing insights into oxidation reactions and molecular structures through X-ray diffraction analysis (Zemtsova, Kulemina, Rybakov, & Klimochkin, 2015).
Medicinal Chemistry
In medicinal chemistry, tetrahydroquinolines with trifluoromethyl groups are valuable due to their partially-saturated bicyclic ring and metabolically-stable CF(3) group. Johnson et al. (2013) discussed the optimization of compounds like 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, emphasizing their significance in developing novel therapeutic agents (Johnson, O'mahony, Edwards, & Duncton, 2013).
Synthesis of Quinoline Derivatives
Şahin et al. (2008) described the efficient synthesis of quinoline derivatives, including a method for bromination and aromatization processes. This research is relevant for understanding the synthesis pathways of compounds like 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Biomolecular Binding Properties
A study by Bonacorso et al. (2018) reported on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, closely related to the compound . Their findings on photophysical analyses and interactions with ct-DNA provide insights into the binding properties of similar compounds (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h2-3,5,9,15H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIKNDMJIMNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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